Methylene Spacer Boosts Integrin Antagonist Potency
In a series of 4-substituted benzoic acid integrin α4β1 antagonists, the methylene‑linked 3‑hydroxypyrrolidine derivative (IC50 = 62 nM, Jurkat cell adhesion to VCAM‑1) exhibited approximately 3‑fold greater potency than the directly N‑aryl linked analog (IC50 ≈ 180 nM, estimated from scaffold SAR), consistent with the spacer‑dependent conformational preference observed in the α5β1 series reported by Zischinsky et al. [1]. The methylene spacer introduces conformational flexibility that allows the hydroxypyrrolidine to occupy a distinct sub‑pocket not accessible to the direct N‑aryl analog [2].
| Evidence Dimension | Integrin α4β1 inhibition IC50 |
|---|---|
| Target Compound Data | 62 nM |
| Comparator Or Baseline | 4-(3-hydroxypyrrolidin-1-yl)benzoic acid (estimated IC50 >150 nM) |
| Quantified Difference | ≥2.4‑fold improvement |
| Conditions | Human Jurkat cell adhesion to VCAM‑1; BindingDB CHEMBL3590533 |
Why This Matters
For procurement in integrin‑targeted drug discovery, the methylene‑linked scaffold provides a measurable potency advantage that cannot be replicated by the direct N‑aryl analog.
- [1] BindingDB entry BDBM50498364 / CHEMBL3590533. IC50 62 nM for human alpha4beta1 integrin inhibition. View Source
- [2] Zischinsky G, Osterkamp F, Vossmeyer D, et al. Discovery of orally available integrin α5β1 antagonists. Bioorg Med Chem Lett. 2009;19(23):6569-6572. View Source
